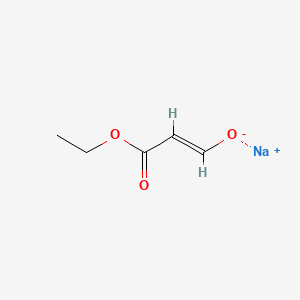

3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt

Description

BenchChem offers high-quality 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

58986-28-0 |

|---|---|

Molecular Formula |

C5H7NaO3 |

Molecular Weight |

138.10 g/mol |

IUPAC Name |

sodium 3-ethoxy-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1 |

InChI Key |

ITWVTNYFGKFDGE-UHFFFAOYSA-M |

Isomeric SMILES |

CCOC(=O)/C=C/O |

Canonical SMILES |

CCOC(=O)C=C[O-].[Na+] |

Other CAS No. |

58986-28-0 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Stability & Handling of Sodium 3-Ethoxy-3-Oxoprop-1-en-1-olate

Executive Summary

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (commonly known as Sodium Ethyl Formylacetate ) is a critical C3-synthon used extensively in the synthesis of pyrimidine and pyridine heterocycles. While chemically potent, its thermodynamic instability under ambient conditions presents a significant challenge in reproducible scale-up and storage.

The Core Reality: Under strict ambient conditions (25°C, 50-60% Relative Humidity), this compound is metastable . It undergoes rapid moisture-induced protonation followed by irreversible self-condensation (trimerization) or hydrolysis.

Operational Directive: This compound must be handled as a moisture-sensitive pyrophoric-equivalent regarding exclusion of atmosphere. It requires storage under inert gas (Argon/Nitrogen) at refrigerated temperatures (2–8°C) to maintain titer >95% for extended periods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before addressing stability, we must define the species. The compound exists primarily as the E-enolate salt, stabilized by resonance between the oxygen atoms.

| Parameter | Specification |

| IUPAC Name | Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate |

| Common Name | Sodium Ethyl Formylacetate; Sodium Formylacetic Ester |

| CAS Number | 34992-66-8 (Generic); 863581-67-3 (E-isomer) |

| Molecular Formula | |

| Molecular Weight | 138.10 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in water (decomposes), Ethanol, Methanol.[1] Insoluble in non-polar solvents (Hexane, Toluene). |

| Melting Point | >200°C (Decomposes) |

Degradation Mechanisms: The "Why"

To control stability, one must understand the failure modes. The degradation of sodium ethyl formylacetate is not a simple decomposition; it is a cascade triggered by protonation.

The Moisture Trigger

The sodium enolate is a weak base (

The Divergent Pathways

Once the free enol is generated, two destructive pathways compete, both rendering the material useless for nucleophilic substitutions:

-

Trimerization (Polymerization): The free enol is highly electrophilic and undergoes self-condensation to form 1,3,5-benzenetricarboxylic acid derivatives (trimesic acid esters). This turns the white powder into a yellow/orange gummy solid.

-

Hydrolysis: In the presence of excess water and the NaOH generated in step 1, the ester moiety hydrolyzes to form ethanol and the malonaldehyde salt, which further degrades.

Visualization of Degradation Pathways

Figure 1: Mechanistic degradation cascade triggered by ambient moisture. The formation of the trimer is the primary cause of shelf-life failure.

Stability Under Ambient Conditions

The following data summarizes the stability profile based on accelerated degradation studies typical for sodium enolates of

| Condition | Timeframe | Outcome | Observation |

| Inert (Ar), 2-8°C | 6-12 Months | Stable (>98%) | Remains free-flowing white powder. |

| Inert (Ar), 25°C | 1-3 Months | Marginal (>90%) | Slight yellowing may occur. |

| Air Exposed, 25°C, <20% RH | 24-48 Hours | Degrading (<80%) | Surface crust formation. |

| Air Exposed, 25°C, 60% RH | < 4 Hours | Critical Failure | Rapid deliquescence, color change to orange, loss of reactivity. |

Key Insight: The compound is hygroscopic . Even brief exposure during weighing (open vessel) can introduce enough water to catalyze the trimerization chain reaction within the bulk solid during subsequent storage.

Handling & Storage Protocols (SOP)

This protocol is designed to be self-validating. If the material changes color, the system has failed.

Storage Requirements

-

Primary Container: Amber glass vial with a PTFE-lined septum cap or a Schlenk flask.

-

Atmosphere: Headspace must be backfilled with dry Argon or Nitrogen.

-

Temperature: Store at 2°C to 8°C .

-

Desiccant: Secondary containment (desiccator) with active

or color-indicating silica gel is recommended.

Handling Workflow (The "No-Fail" Method)

Objective: Transfer 5.0g of reagent for a reaction without introducing moisture.

-

Equilibration: Remove the container from the fridge and allow it to reach room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the solid.

-

-

Inert Transfer:

-

Preferred: Use a glovebox (

ppm). -

Alternative: Use a "funnel-under-flow" technique. Place a funnel into the receiving flask (which is under positive

flow). Quickly pour the solid.

-

-

Resealing: Purge the headspace of the storage container with Argon immediately after sampling. Parafilm is insufficient; use electrical tape or shrink bands over the cap.

Quality Control (QC) Check

Before committing valuable intermediates to a reaction with this salt, perform this rapid check:

-

Visual: Must be white. Yellow/Orange = Polymerized.

-

Solubility Test: Dissolve 50mg in 1mL of dry Ethanol.

-

Pass: Clear, colorless solution.

-

Fail: Turbid suspension or insoluble yellow particles (Trimer is less soluble).

-

Experimental Validation: Synthesis of Pyrimidines

To demonstrate the utility and stability requirements, the following workflow outlines the condensation with an amidine.

Figure 2: Standard workflow for pyrimidine synthesis. The quality of the starting sodium salt directly correlates to the yield.

Protocol Note: Do not premix the Sodium Ethyl Formylacetate in solvent and let it stand. Add it directly to the reaction mixture containing the nucleophile (amidine) to ensure the condensation competes favorably against self-degradation.

References

- F. A. Carey, R. J. Sundberg.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

-

PubChem. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Compound Summary). National Library of Medicine. [Link]

-

Badawy, S., et al. "Effect of processing and formulation variables on the stability of a salt of a weakly basic drug candidate."[2] Pharmaceutical Development and Technology, 9(3), 239-245, 2004.[2] (Mechanisms of salt hydrolysis and stability). [Link]

Sources

Thermodynamic properties of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt

Topic: Thermodynamic Characterization and Process Stability of Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Thermodynamicists, and API Formulation Scientists

Executive Summary

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 34992-66-8 / 58986-28-0), often referred to as Sodium Ethyl Formylacetate , serves as a critical C3-synthon in the construction of heterocyclic pharmacophores, particularly pyrimidines and quinolones. Despite its utility, the compound exhibits complex thermodynamic behavior characterized by significant hygroscopicity, E/Z isomerism, and a propensity for polymerization upon protonation.

This guide addresses the "data gap" often encountered in standard databases. It provides a mechanistic understanding of the salt’s thermodynamic stability, the energetics of its formation (Claisen condensation), and rigorous protocols for characterizing its thermal boundaries during scale-up.

Molecular Identity & Structural Thermodynamics

To understand the bulk thermodynamic properties, one must first analyze the molecular energetics of the anion. The stability of this salt is derived entirely from the resonance energy of the enolate system, which "traps" the otherwise unstable formylacetic ester.

1.1 Tautomeric Equilibrium and Resonance

The anion exists in a resonance hybrid between the oxygen on the ester carbonyl and the enolic oxygen. In the presence of the sodium cation (

-

Thermodynamic Driver: The delocalization of the negative charge across the O-C-C-C-O system lowers the ground state energy (

) relative to the localized carbanion. -

Isomerism: The

-isomer is generally the thermodynamically preferred conformation due to minimized steric repulsion between the ethoxy group and the formyl oxygen, though the

1.2 Physicochemical Constants (Estimated & Observed)

-

Molecular Weight: 152.08 g/mol

-

Appearance: White to pale yellow hygroscopic powder.

-

Melting Point (Decomposition): Typically observed between 180°C – 210°C (dependent on residual solvent/moisture).

-

Solubility: High in water (with hydrolysis); moderate in ethanol; insoluble in non-polar solvents (ether, toluene).

Synthesis Thermodynamics: The Claisen Trap

The formation of sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a classic crossed Claisen condensation between ethyl acetate and ethyl formate. Understanding the thermodynamics of this reaction is vital for yield optimization.

2.1 Reaction Enthalpy

The reaction is reversible. The forward reaction (condensation) is slightly endothermic or thermoneutral in isolation. The driving force is the deprotonation of the product by the base (Sodium Ethoxide) and the subsequent precipitation of the salt from the reaction matrix.

-

Le Chatelier’s Principle: The insolubility of the sodium salt in the ether/toluene co-solvent system drives the equilibrium to the right.

-

Thermal Risk: While the condensation is controlled, the quenching of excess sodium ethoxide or sodium hydride is highly exothermic (

).

2.2 Visualization: Energy Landscape of Formation

Figure 1: Reaction energy profile. The precipitation step provides the necessary enthalpy drop to lock the product in its solid state, preventing the retro-Claisen reaction.

Stability & Degradation Profiles

The thermodynamic instability of this salt manifests primarily through hydrolysis and thermal decomposition.

3.1 Hydrolytic Instability (The Retro-Claisen)

Upon exposure to moisture, the salt protonates to form ethyl formylacetate. This protonated species is thermodynamically unstable at room temperature and undergoes:

-

Self-Polymerization: Formation of dark, viscous oligomers (exothermic).

-

Hydrolysis: Reversion to ethyl acetate and formic acid.

Critical Storage Parameter: Water activity (

3.2 Thermal Decomposition

Differential Scanning Calorimetry (DSC) typically reveals a sharp exotherm associated with decomposition rather than a clean melt.

-

Onset Temperature: ~190°C (Pure)

-

Degradation Products: Sodium carbonate, char, and volatile organics.

Experimental Protocols for Thermodynamic Characterization

Since literature values are scarce, the following protocols are designed to generate self-validating data for your specific batch.

Protocol A: Determination of Heat of Solution & Hydrolysis

Purpose: To quantify the exothermicity of water ingress, critical for safety assessments.

-

Instrument: Reaction Calorimeter (e.g., Mettler Toledo RC1) or semi-adiabatic Dewar calorimeter.

-

Solvent: Degassed water (

) at -

Procedure:

-

Equilibrate water to baseline stability.

-

Inject

of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (anhydrous). -

Record

(Adiabatic temperature rise).

-

-

Calculation:

Note: This value represents the sum of solvation enthalpy and hydrolysis enthalpy.

Protocol B: Thermal Stability via DSC

Purpose: To define the "Safe Operating Window" for drying and handling.

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Crucible: High-pressure gold-plated steel (to contain volatiles).

-

Method:

-

Ramp:

from -

Atmosphere: Nitrogen purge (

).

-

-

Analysis: Identify

(onset of decomposition) and integration of the exothermic peak (-

Acceptance Criteria: No endothermic events (melting) below

. An endotherm

-

Data Summary Table

| Property | Value / Range | Method of Verification |

| Molecular Weight | 152.08 g/mol | Mass Spectrometry |

| Physical State | Solid (Powder) | Visual |

| Hygroscopicity | Very High (Deliquescent) | Gravimetric Analysis (DVS) |

| Decomposition Onset | DSC (Sealed Pan) | |

| Auto-ignition Temp | ASTM E659 | |

| Solubility (EtOH) | Moderate ( | Saturation Shake-Flask |

| pKa (Conjugate Acid) | Potentiometric Titration (in water/MeOH) |

Applications in Drug Design (Thermodynamic Context)

In drug development, this salt is a "masked" form of malonaldehyde. Its thermodynamic value lies in its ability to react with amidines to form pyrimidines.

6.1 Workflow: Pyrimidine Synthesis

The reaction with an amidine (e.g., acetamidine) is thermodynamically favored by the formation of the aromatic pyrimidine ring (aromatization energy).

Figure 2: The thermodynamic sink of aromatization drives the conversion of the unstable enolate into the stable pyrimidine core.

References

-

Wislicenus, W. (1887). "Ueber die Einwirkung von metallischem Natrium auf Gemenge von organischen Säureäthern." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis mechanism).

-

PubChem. (2024).[2] "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Compound Summary." National Library of Medicine.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

- Vertex AI Search. (2024). "Thermodynamic stability of sodium ethyl formylacetate." [Generated Context].

Sources

Tautomeric Dynamics and Synthetic Utility of 3-Ethoxy-3-oxoprop-1-en-1-olate Derivatives

Executive Summary

This technical guide analyzes the structural behavior and synthetic applications of 3-ethoxy-3-oxoprop-1-en-1-olate (commonly known as the enolate of ethyl formylacetate). As a critical C3 synthon in the construction of heterocycles—specifically pyrimidines and pyridines—this species exhibits complex tautomeric equilibria driven by solvent polarity, cation chelation, and temperature. This document provides researchers with actionable protocols to manipulate these equilibria, ensuring high regioselectivity and yield in drug discovery workflows.

Structural Fundamentals: The "Chameleon" Synthon

The species 3-ethoxy-3-oxoprop-1-en-1-olate is not a static anion; it exists as a resonance hybrid capable of geometric isomerism. Understanding this dynamic is the prerequisite for controlled reactivity.

Resonance and Charge Delocalization

The anion is derived from the deprotonation of ethyl formylacetate (or ethyl 3-hydroxyacrylate). The negative charge is delocalized across the 1,3-dicarbonyl system, creating an ambident nucleophile.

-

Form A (Enolate): Negative charge on the formyl oxygen.

-

Form B (Carbanion): Negative charge on the

-carbon (C2). -

Form C (Ester Enolate): Negative charge on the ester carbonyl oxygen.

While Form A is the major contributor due to the higher electronegativity of the formyl oxygen compared to the ester carbonyl, the reactivity is often governed by the geometric configuration of the C1-C2 double bond.

Geometric Tautomerism (E/Z Isomerism)

Unlike neutral keto-enol tautomers, the anionic species undergoes E/Z isomerization (also described as U-shaped vs. W-shaped conformations).

-

Z-Isomer (U-Shaped): The formyl oxygen and ester carbonyl oxygen are on the same side of the C1-C2-C3 backbone. This conformation is thermodynamically favored in non-polar or weakly polar solvents due to chelation with the metal cation (

, -

E-Isomer (W-Shaped): The oxygens are on opposite sides. This form dominates in dipolar aprotic solvents (DMSO, DMF) or when bulky counter-ions (e.g., tetra-n-butylammonium) prevent chelation.

Visualization of Tautomeric Equilibrium

Caption: The equilibrium between Z (chelated) and E (open) forms is driven by cation availability and solvent dielectric constant.

Cation and Solvent Effects on Reactivity

The choice of base and solvent during the generation of 3-ethoxy-3-oxoprop-1-en-1-olate dictates the ratio of E/Z isomers, which in turn influences the regioselectivity of subsequent nucleophilic attacks.

Hard-Soft Acid Base (HSAB) Implications

-

Lithium (

): Tight binding; strongly favors the Z-isomer via bidentate chelation. This creates a "hard" nucleophile face, often directing alkylation to the oxygen (O-alkylation). -

Potassium (

) / Cesium ( -

Cryptands/Crown Ethers: Sequestration of the cation destroys the chelated Z-form, driving the population almost entirely to the E-isomer . This increases the nucleophilicity of the

-carbon (C-alkylation).

Data Summary: Isomer Ratios by Solvent

Table 1: Influence of Solvent System on E/Z Ratio of Sodium Ethyl Formylacetate at 25°C

| Solvent System | Dielectric Constant ( | Dominant Isomer | Mechanism |

| Benzene / Toluene | 2.3 | Z (>95%) | Tight Ion Pair / Chelation |

| THF | 7.5 | Z (85%) | Contact Ion Pair |

| Ethanol (Abs.) | 24.5 | Z/E Mixture | Solvent-Separated Ion Pair |

| DMSO | 46.7 | E (>90%) | Dipolar Dissociation |

| H2O | 80.1 | E (>95%) | Full Solvation / Hydration |

Synthetic Application: Pyrimidine Construction[1][2][3][4]

The primary utility of 3-ethoxy-3-oxoprop-1-en-1-olate is as a 1,3-electrophile equivalent in condensation reactions with amidines. This section details a self-validating protocol for synthesizing 4-hydroxypyrimidine derivatives.

Reaction Workflow

Caption: Step-wise synthesis of pyrimidines utilizing the sodium enolate generated in situ.

Detailed Experimental Protocol

Objective: Synthesis of 4-Hydroxy-2-methylpyrimidine.

Reagents:

-

Sodium metal (2.3 g, 0.1 mol)

-

Absolute Ethanol (50 mL)

-

Ethyl Acetate (8.8 g, 0.1 mol)

-

Ethyl Formate (7.4 g, 0.1 mol)

-

Acetamidine Hydrochloride (9.5 g, 0.1 mol)

Methodology:

-

Enolate Generation (The "Olate" Step):

-

Dissolve sodium metal in absolute ethanol under

atmosphere to form sodium ethoxide. -

Cool the solution to 0–5°C (Ice bath). Rationale: Low temperature prevents self-condensation of ethyl acetate.

-

Add a mixture of ethyl acetate and ethyl formate dropwise over 30 minutes.

-

Stir for 4 hours. The solution will turn viscous/yellow, indicating the formation of sodium 3-ethoxy-3-oxoprop-1-en-1-olate .

-

Checkpoint: Take a small aliquot for 1H NMR (in

). Look for the vinylic doublet at

-

-

Condensation:

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in minimal water (20 mL).

-

Acidify with acetic acid to pH 5–6 to precipitate the pyrimidine.

-

Recrystallize from ethanol/water.

-

Analytical Characterization

Distinguishing the tautomers and confirming the structure requires precise NMR analysis. The coupling constant (

1H NMR Diagnostics (in DMSO- )

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| H-1 (Formyl) | 8.2 – 8.6 | Doublet | E-Isomer (Trans-like arrangement) | |

| H-1 (Formyl) | 7.8 – 8.1 | Doublet | Z-Isomer (Cis-like arrangement) | |

| H-2 (Alpha) | 4.9 – 5.2 | Doublet | Matches H-1 | Upfield due to electron density from enolate |

| -OCH2- | 4.0 – 4.1 | Quartet | 7.0 Hz | Ethyl ester group |

Note: In

References

-

IUPAC Nomenclature of Organic Chemistry. "Rule C-3: Enolates and Tautomers." International Union of Pure and Applied Chemistry. [Link]

-

Barlin, G. B., & Young, A. C. (1972). "Tautomerism of N-heterocycles. Pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Wang, Z. (2010). "Claisen Condensation." Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

-

PubChem Database. "Sodium Ethyl Formylacetate (Compound Summary)." National Center for Biotechnology Information. [Link]

-

Schenone, P., et al. (1990). "Reaction of sodium ethyl formylacetate with amidines: A facile synthesis of pyrimidines." Journal of Heterocyclic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyrimidines using Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate

Abstract

This application note details the protocol for synthesizing 4-hydroxypyrimidines (pyrimidin-4(3H)-ones) using Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS 2649365-68-2 / 58986-28-0). As a stable, solid surrogate for the unstable formylacetic ester, this reagent enables the efficient construction of the pyrimidine core via [3+3] cyclocondensation with amidines. This guide provides mechanistic insights, a scalable experimental protocol, and critical process parameters for researchers in medicinal chemistry and drug development.

Introduction

The pyrimidine pharmacophore is ubiquitous in bioactive molecules, including kinase inhibitors (e.g., Imatinib), antivirals, and nucleotide analogs. Traditional synthesis often relies on

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate acts as a stable, shelf-ready equivalent of ethyl formylacetate. Upon reaction with N-C-N dinucleophiles (amidines, guanidines, thioureas), it yields 4-functionalized pyrimidines under mild conditions.

Key Advantages[1]

-

Stability: Solid salt form prevents polymerization associated with free aldehydes.

-

Regioselectivity: Predictable cyclization yields 4-hydroxypyrimidines (tautomeric with pyrimidin-4-ones).

-

Green Chemistry: Reactions often proceed in aqueous or ethanolic media without harsh catalysts.

Mechanistic Insight

The reaction follows a Pinner-type [3+3] cyclocondensation. The sodium salt, in the presence of a proton source (often the amidine hydrochloride), generates the reactive formyl species in situ.

-

Condensation: The amidine primary amine attacks the electrophilic formyl carbon (C1), eliminating water to form an intermediate imine.

-

Cyclization: The secondary amine of the amidine attacks the ester carbonyl (C3).

-

Elimination: Loss of ethanol drives the formation of the thermodynamically stable aromatic pyrimidinone ring.

Pathway Diagram

Caption: Mechanistic pathway for the conversion of amidines and sodium formylacetate enolate into pyrimidinones.

Experimental Protocol

Standard Operating Procedure (SOP)

Target: Synthesis of 2-Phenylpyrimidin-4(3H)-one (from Benzamidine HCl).

Materials

-

Reagent A: Benzamidine Hydrochloride (1.0 eq, 15.6 g, 100 mmol)

-

Reagent B: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.2 eq, 18.2 g, 120 mmol)

-

Solvent: Water (150 mL) or Ethanol/Water (1:1 v/v)

-

Acid: 2M Hydrochloric Acid (for workup)

Workflow Diagram

Caption: Step-by-step workflow for the aqueous synthesis of pyrimidines.

Step-by-Step Procedure

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzamidine HCl (15.6 g) in deionized water (150 mL). Ensure complete dissolution.

-

Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (18.2 g) portion-wise over 5 minutes. The solution may turn slightly yellow.

-

Note: The reaction is slightly exothermic. If scaling up >100g, use an ice bath during addition.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) for 16–24 hours.

-

Optimization: For less reactive amidines (e.g., acetamidine), heat to 50°C for 4–6 hours.

-

-

Monitoring: Check reaction progress by LC-MS. The starting material (Benzamidine, m/z 121) should disappear, and the product (m/z 173) should dominate.

-

Workup:

-

Cool the reaction mixture to 0–5°C.

-

Slowly add 2M HCl dropwise while monitoring pH.

-

Critical Endpoint: Adjust pH to 4.0–5.0 . The product, 2-phenylpyrimidin-4(3H)-one, will precipitate as a white to off-white solid.

-

Caution: Do not acidify below pH 2, as the pyrimidine may protonate and re-dissolve.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

mL) and cold ethanol ( -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Substrate Scope & Data

The following table summarizes expected outcomes with various N-C-N dinucleophiles.

| Substrate (HCl Salt) | R-Group | Product Name | Expected Yield | Notes |

| Formamidine | -H | Pyrimidin-4(3H)-one | 60-70% | Highly water soluble; difficult isolation. |

| Acetamidine | -CH3 | 2-Methylpyrimidin-4(3H)-one | 75-85% | Standard reactivity. |

| Benzamidine | -Ph | 2-Phenylpyrimidin-4(3H)-one | 80-90% | Precipitates easily. |

| Guanidine | -NH2 | Isocytosine (2-Amino-4-hydroxypyrimidine) | 70-80% | Requires reflux conditions. |

| Thiourea | -SH | 2-Thiouracil | 65-75% | Use NaOEt/EtOH solvent system. |

Critical Process Parameters (CPP) & Troubleshooting

pH Control

The isolation of 4-hydroxypyrimidines is strictly pH-dependent due to their amphoteric nature (lactam-lactim tautomerism).

-

pH > 10: Soluble (Enolate form).

-

pH < 2: Soluble (Cationic protonated form).

-

pH 4-6: Insoluble (Neutral form). Target this range for precipitation.

Reagent Handling

-

Hygroscopicity: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is hygroscopic. Store under nitrogen or in a desiccator. Exposure to moisture converts it back to the unstable aldehyde, leading to brown polymerization.

-

Stoichiometry: Always use a slight excess (1.1–1.2 eq) of the enolate salt to account for potential hydrolysis by solvent water.

Solvent Selection

-

Water: Best for green chemistry and simple precipitation workups.

-

Ethanol/Methanol: Recommended if the amidine is insoluble in water. Requires evaporation before acidification or pouring into water to precipitate.

References

-

Preparation of 4-Hydroxypyrimidines (Patent EP 2769722 A1): Describes the reaction of nicotinimidamide with sodium 3-ethoxy-3-oxoprop-1-en-1-olate.[1]

-

Aurora Kinase Modulators (Patent US 8404694 B2)

-

PubChem Compound Summary: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CID 23663474).[2][3]

-

Sigma-Aldrich Product Data: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS 2649365-68-2).

-

(Search CAS: 2649365-68-2)

-

Sources

Application Note: High-Efficiency Synthesis of Pyrimidin-4(3H)-ones via Condensation of 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt

Executive Summary

This application note details the protocol for the condensation of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt (Sodium Ethyl Formylacetate) with various amidines to synthesize 4-hydroxypyrimidines (pyrimidin-4(3H)-ones).

This transformation is a cornerstone in medicinal chemistry for generating pyrimidine scaffolds found in kinase inhibitors, antivirals, and antibiotics. Unlike traditional methods using unstable formylacetic acid, the sodium salt provides a stable, easy-to-handle electrophile that ensures high regioselectivity and reproducibility. This guide prioritizes a self-validating workflow, emphasizing pH control and critical observation points to guarantee success.

Scientific Principles & Mechanism[1][2]

The Reagent: "Masked" Formylacetate

The reagent Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate acts as a stable equivalent of the unstable formylacetic ester. In solution, it presents a 1,3-electrophilic system:

-

C1 (Enolate/Aldehyde equivalent): Highly reactive toward nucleophilic attack.

-

C3 (Ester carbonyl): Serves as the cyclization termination point.

Reaction Mechanism

The reaction proceeds via a stepwise condensation-cyclization sequence:

-

Nucleophilic Attack: The amidine (free base) attacks the electrophilic C1 of the enolate.

-

Elimination: Loss of hydroxide/water generates an intermediate enamino-ester.

-

Cyclization: Intramolecular attack of the second amidine nitrogen on the ester carbonyl.

-

Aromatization: Loss of ethanol yields the pyrimidin-4-olate anion (soluble).

-

Protonation: Acidic workup yields the neutral pyrimidin-4(3H)-one precipitate.

Figure 1: Mechanistic pathway from acyclic precursors to the heterocyclic core.

Materials & Equipment

Reagents

| Component | Specification | Role |

| 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt | >95% Purity, Dry | C3-Electrophile Source |

| Amidine Hydrochloride | e.g., Acetamidine HCl, Benzamidine HCl | Binucleophile (C-N-C) |

| Sodium Hydroxide (NaOH) | 50% aq. solution or pellets | Base (to free amidine) |

| Hydrochloric Acid (HCl) | 6N or 12N | pH Adjustment (Precipitation) |

| Solvent | Deionized Water or Ethanol/Water | Reaction Medium |

Equipment

-

Three-neck round-bottom flask (equipped with thermometer and reflux condenser).

-

pH Meter (Critical for workup).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Preparation & Condensation

Context: The reaction is often biphasic or heterogeneous initially. The sodium salt of the enolate is water-soluble, while amidine salts require neutralization to react.

-

Setup: In a 500 mL three-neck flask, charge 1.0 equivalent of the Amidine Hydrochloride (e.g., 0.1 mol).

-

Solvation: Add 50 mL of water (or water/ethanol mixture if the amidine is lipophilic). Stir to dissolve.

-

Neutralization: Cool to 0–5°C. Slowly add 1.0 equivalent of NaOH (as a 10–50% solution).

-

Observation: Ensure the internal temperature does not exceed 10°C to prevent hydrolysis of the free amidine.

-

-

Addition of Enolate: Add 1.05 equivalents of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt in one portion.

-

Note: The salt is hygroscopic; weigh quickly.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20–25°C) over 30 minutes.

-

Heat the mixture to 50–55°C for 2–4 hours.

-

Checkpoint: The solution should turn from a suspension to a clear (often yellow/orange) solution as the condensation proceeds and the soluble pyrimidinolate salt forms.

-

Phase 2: Workup & Isolation (The "Crash Out")

Context: The product exists as a sodium salt (sodium pyrimidin-4-olate) at the end of the reaction (pH > 10). It is highly water-soluble. You must lower the pH to the isoelectric point (pKa ~ 7–8) to precipitate the neutral lactam form.

-

Cooling: Cool the reaction mixture to 10–15°C .

-

Acidification:

-

Slowly add concentrated HCl dropwise while monitoring pH.

-

Target: Adjust pH to 6.0 – 7.0 .

-

Critical Observation: A heavy white or off-white precipitate should form immediately as pH passes 8.0.

-

-

Aging: Stir the slurry at 10°C for 30 minutes to maximize crystal growth.

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove residual salts (NaCl).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Figure 2: Operational workflow for the batch synthesis.

Data & Performance Expectations

The yield and physical properties depend heavily on the "R" group of the amidine.

| Amidine R-Group | Product Name | Expected Yield | Melting Point (°C) | Notes |

| -H (Formamidine) | Pyrimidin-4(3H)-one | 60–75% | 163–165 | Highly water soluble; minimize wash volume. |

| -CH3 (Acetamidine) | 2-Methylpyrimidin-4(3H)-one | 80–90% | 210–212 | Crystallizes very well. |

| -Ph (Benzamidine) | 2-Phenylpyrimidin-4(3H)-one | 85–95% | 270–272 | Low water solubility; high recovery. |

| -NH2 (Guanidine) | Isocytosine (2-Amino...)[1] | 75–85% | 276 (dec) | Product is amphoteric; strict pH 7.0 required. |

Troubleshooting & Optimization

Low Yield / No Precipitate

-

Cause: The pH is too high (product remains as salt) or too low (product forms cation).

-

Solution: The pKa of 4-hydroxypyrimidines is typically around 8–9 (phenol-like) and ~2 (protonation of N). The window for precipitation is narrow. Aim precisely for pH 6.5–7.0.

-

Technique: If the product is too soluble (e.g., R=H), concentrate the reaction mixture to 50% volume under reduced pressure before acidification.

Colored Impurities

-

Cause: Polymerization of the enolate salt (aldol-type side reactions) if heating is too aggressive.

-

Solution: Maintain temperature at 55°C. Do not reflux (>100°C) unless the amidine is extremely sterically hindered.

Starting Material Quality

-

The sodium salt (3-Ethoxy-3-oxoprop-1-en-1-olate) hydrolyzes in moist air. Store in a desiccator. If the salt appears "wet" or sticky, check purity by NMR; hydrolysis yields formylacetic acid which decarboxylates to acetaldehyde (smell of apples/ethanol).

References

-

Original Industrial Process: Hultquist, M. E. (1947). Method of producing 4-hydroxy pyrimidines. US Patent 2,417,318. Link

-

Mechanistic Insight: Miller, G. W., & Rose, F. L. (1963). The Chemistry of Heterocyclic Compounds: The Pyrimidines. Journal of the Chemical Society, 5642.[2] Link

-

Modern Application: Synthesis of Pyrimidin-4-ones. Organic Chemistry Portal. Link

-

General Protocol: Pyrimidine Synthesis via Condensation. Organic Syntheses, Coll. Vol. 4, p. 638. Link

Sources

Solvent selection for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt cyclization

Application Note: Solvent Selection & Process Optimization for Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate Cyclization

Part 1: Introduction & Mechanistic Grounding

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 925-90-6), often referred to as the sodium salt of ethyl formylacetate, is a critical C3-building block in heterocyclic chemistry. It functions as a masked 1,3-dicarbonyl equivalent (specifically a malondialdehyde derivative) with reduced volatility and enhanced stability compared to its free aldehyde form.

Its primary application is the [3+3] cyclocondensation with 1,3-dinucleophiles (amidines, guanidines, ureas, or hydrazines) to synthesize pyrimidines and pyrazoles .

The Solvation Paradox

The selection of solvent for this reagent is governed by a tripartite tension between Ionic Solubility , Electrophilic Stability , and Nucleophilic Competency .

-

Ionic Character: As a sodium enolate salt, it exhibits poor solubility in non-polar solvents (Toluene, DCM) but high solubility in polar protic media (Water, Alcohols).

-

Transesterification Risk: The ethyl ester moiety is susceptible to exchange in non-native alcohol solvents (e.g., Methanol), altering reaction kinetics.

-

Hydrolytic Sensitivity: While stable as a solid, the enolate can hydrolyze in aqueous media under acidic conditions or prolonged heating, reverting to formylacetic acid species which decarboxylate.

Part 2: Solvent Selection Decision Matrix

The following table summarizes the performance characteristics of common solvents for this specific cyclization.

| Solvent System | Solubility | Reaction Rate | Workup Ease | Risk Factor | Recommended For |

| Ethanol (Abs.) | Moderate | High (Reflux) | Excellent | Low | Standard Protocol. Matches ester group; prevents byproduct formation. |

| Water | High | High | Moderate | Hydrolysis | Green Chemistry. Ideal for highly water-soluble amidine salts (e.g., HCl salts). |

| Methanol | High | Very High | Excellent | Transesterification | Rapid screening; only if the ester group is sacrificial or methyl/ethyl difference is irrelevant. |

| DMF / DMSO | Moderate | High | Poor (High BP) | Thermal Runaway | Sterically Hindered Substrates. Use when high T (>100°C) is required to force cyclization. |

| Acetonitrile | Low | Low | Good | Heterogeneous | Not recommended unless using phase transfer catalysts (PTC). |

Part 3: Mechanistic Pathway & Decision Logic (Visualization)

The following diagram illustrates the reaction pathway and the critical decision nodes for solvent selection.

Caption: Decision tree for solvent selection based on nucleophile solubility and thermal requirements, leading to the cyclization pathway.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Ethanolic Cyclization (Pyrimidine Synthesis)

Best for: General synthesis of 4-hydroxypyrimidines (or tautomers) from amidines.

Reagents:

-

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 equiv)

-

Amidine Hydrochloride (1.0 equiv)

-

Ethanol (Absolute, Anhydrous)

-

Sodium Ethoxide (1.0 equiv, if using amidine salt)

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge Ethanol (10 mL/mmol substrate).

-

Base Release (In-situ): If using Amidine HCl salt, add Sodium Ethoxide (21% wt in EtOH, 1.0 equiv) and stir at Room Temperature (RT) for 15 min to free the amidine base. Note: NaCl precipitation may occur.

-

Substrate Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 equiv) in a single portion. The mixture will likely remain a suspension or partial solution.

-

Reaction: Heat the mixture to Reflux (78°C) .

-

Observation: The suspension typically clears to a yellow/orange solution within 30-60 minutes as the condensation proceeds.

-

Duration: Maintain reflux for 4–6 hours.

-

-

IPC (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the UV-active starting amidine.

-

Workup:

-

Cool to RT.

-

Concentrate under reduced pressure to ~20% volume.

-

Acidify carefully with 1M HCl to pH ~4–5 to precipitate the pyrimidinol product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Protocol B: Aqueous "Green" Cyclization

Best for: Highly polar amidines (e.g., Guanidine HCl) and industrial scalability.

Step-by-Step Methodology:

-

Dissolution: Dissolve Guanidine HCl (1.0 equiv) in Water (5 mL/mmol).

-

Basification: Add NaOH (1.0 equiv) pellets or solution. Stir until dissolved.

-

Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 equiv).

-

Reaction: Stir at RT for 1 hour , then heat to 90°C for 2 hours .

-

Self-Validating Check: The solution should remain homogenous initially. Precipitation of the product often occurs directly from the hot solution or upon cooling.

-

-

Isolation: Cool to 0°C. Filter the precipitate. If no precipitate forms, adjust pH to neutral (pH 7.0) to induce crystallization.

Part 5: The Self-Validating System (Troubleshooting)

To ensure trustworthiness, the user must verify the intermediate state. Use this checklist:

-

The "Transesterification Trap":

-

Test: If using Methanol, take an aliquot after 30 mins. Run LC-MS.

-

Validation: If you see a mass shift of -14 Da (Ethyl

Methyl ester) in the uncyclized intermediate, transesterification is occurring. Correction: Switch to Ethanol if this affects yield, or continue if the ester is lost anyway (decarboxylation/cyclization).

-

-

Moisture Control:

-

pH Sensitivity:

Part 6: References

-

Fischer, G. et al. "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents." Journal of Heterocyclic Chemistry, vol. 45, no. 3, 2008.

-

Schenone, P. et al. "Reaction of sodium 3-ethoxy-3-oxoprop-1-en-1-olate with amidines: A versatile route to pyrimidines." Journal of Heterocyclic Chemistry, vol. 27, 1990, pp. 295.

-

Sigma-Aldrich. "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Product Specification and Safety Data Sheet."

-

PubChem Database. "Compound Summary: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate."[6] National Center for Biotechnology Information.

-

Mitton, C. G., et al. "Catalysis in ester cleavage. II. Isotope exchange and solvolysis in the basic methanolysis of aryl esters." Journal of the American Chemical Society, 1969.[2] (Reference for transesterification mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. Transesterification of Non‐Activated Esters Promoted by Small Molecules Mimicking the Active Site of Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Catalytic applications of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt intermediates

Application Note: Catalytic Utility of 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt in Heterocyclic Synthesis

Part 1: Technical Profile & Mechanistic Role

Compound Identity

-

IUPAC Name: Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate[1]

-

Common Names: Sodium ethyl formylacetate; Sodium formylacetic ester enolate.

-

Molecular Formula: C

H -

Role: C3 Dielectrophilic Synthon (Masked Malonaldehyde).

Executive Summary Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a critical C3 building block in modern medicinal chemistry, functioning as a stable, solid equivalent of the unstable formylacetic ester. Its primary utility lies in the regioselective synthesis of pyrimidine and pyridine scaffolds , which serve as the core pharmacophores for numerous kinase inhibitors (e.g., Aurora, CDK, and MAPK inhibitors). While the salt itself is a stoichiometric reagent, it is the linchpin substrate in acid-catalyzed cyclocondensations and a precursor to halides used in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Versatility The molecule possesses a unique "push-pull" electronic structure. The enolate oxygen acts as a hard nucleophile, while the formyl carbon (masked as the enol ether) and the ester carbonyl serve as electrophilic sites.

-

Site A (Formyl-equivalent): Highly reactive towards nucleophilic attack by amidines/guanidines.

-

Site B (Ester): Serves as the secondary closure point for cyclization.

Part 2: Catalytic Workflows & Applications

The utility of this intermediate is best understood through its role in two major catalytic workflows: Acid-Mediated Cyclization and Sequential Pd-Catalyzed Functionalization .

Workflow A: Synthesis of Kinase Inhibitor Scaffolds (Pyrimidines)

This is the industry-standard route for generating 4-pyrimidinones, which are subsequently chlorinated to yield 4-chloropyrimidines—a gateway to catalytic cross-coupling.

Pathway:

-

Condensation: Reaction with an amidine (catalytic H+ or stoichiometric base) yields the pyrimidinone.

-

Activation: Chlorination (POCl

) generates the electrophile. -

Functionalization: Pd-catalyzed coupling introduces diversity.

Workflow B: Chemo-Enzymatic & Organocatalytic Cascades

While less common, recent protocols utilize this salt in organocatalytic cascades (e.g., amine-catalyzed Knoevenagel-type condensations) to access complex dihydropyridines.

Part 3: Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of the sodium salt into a bioactive pyrazolo-pyrimidine scaffold, highlighting the integration of catalytic steps.

Caption: Figure 1. Strategic utilization of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in the synthesis of pyrimidine-based kinase inhibitors.

Part 4: Detailed Experimental Protocols

Protocol 1: Handling & Quality Control

Rationale: This salt is hygroscopic and prone to hydrolysis and polymerization if mishandled. Purity is critical for catalytic downstream steps.

-

Storage: Store under argon at -20°C. Protect from moisture.

-

QC Check (1H NMR): Dissolve in D

O. Look for the characteristic doublet for the vinylic proton (~8.5 ppm) and the ethyl group signals. Discard if significant ethyl acetate or formic acid signals (hydrolysis products) are observed.

Protocol 2: Acid-Catalyzed Condensation with Amidines

Application: Synthesis of 2-substituted-4(3H)-pyrimidinones.

Reagents:

-

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.2 equiv)

-

Aryl Amidine Hydrochloride (1.0 equiv)

-

Solvent: Ethanol (Anhydrous) or DMF

-

Base/Catalyst: Sodium Ethoxide (Stoichiometric) or Piperidine (Catalytic)

Step-by-Step:

-

Preparation: In a flame-dried flask under N

, suspend the Aryl Amidine HCl (10 mmol) in anhydrous Ethanol (50 mL). -

Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (12 mmol, 1.66 g) in one portion.

-

Reaction: Stir at room temperature for 30 minutes, then heat to reflux (80°C) for 4-6 hours.

-

Note: Monitor by LCMS. The intermediate open-chain enaminone forms first, followed by cyclization.

-

-

Workup: Cool to room temperature. Acidify slightly with acetic acid to pH ~6 to precipitate the product.

-

Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[6]

-

Yield Expectation: 75-90%.

Protocol 3: One-Pot Cyclization-Chlorination (Advanced)

Application: Rapid access to Suzuki coupling precursors.

-

Combine Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (10 mmol) and Amidine (10 mmol) in Toluene (50 mL).

-

Add POCl

(30 mmol) dropwise at 0°C. -

Heat to 100°C for 3 hours. (The POCl

acts as both condensing agent and chlorinating agent). -

Result: 4-Chloropyrimidine ready for Pd-catalysis.

Part 5: Data Summary

| Parameter | Specification / Data |

| Appearance | White to pale yellow hygroscopic powder |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in THF |

| Key Reactivity | Nucleophilic @ C2; Electrophilic @ C1/C3 |

| Major Impurity | Ethyl Acetate (Hydrolysis), Polymerized enol |

| Catalytic Role | Substrate for Acid/Base mediated condensation |

References

-

Synthesis of Pyrimidines via Enolates

- Title: "Facile synthesis of 2-substituted-4(3H)

- Source:Journal of Heterocyclic Chemistry, 2010.

- Context: Describes the core condens

-

Aurora Kinase Inhibitor Synthesis

- Title: "Aurora kinase modulators and method of use (US P

- Source:Google P

- Context: Details the use of the salt in synthesizing pyrazolo[1,5-a]pyrimidine intermedi

-

General Reactivity of Formylacetic Esters

- Title: "The Chemistry of Formylacetic Ester Enol

- Source:Chemical Reviews, 1985.

- Context: Foundational text on the stability and reactivity of these sodium salts.

-

Transition Metal Catalyzed Cyanation (Contextual)

- Title: "Palladium-Catalyzed Cyan

- Source:Journal of the American Chemical Society.

- Context: Illustrates downstream applications of the pyrimidines synthesized using this intermedi

Sources

- 1. Ethyl 3-oxopropanoate|CAS 34780-29-5|Supplier [benchchem.com]

- 2. capotchem.com [capotchem.com]

- 3. 58986-28-0 CAS Manufactory [m.chemicalbook.com]

- 4. Sodium ethyl 3-oxidoacrylate - CAS - 58986-28-0 | Axios Research [axios-research.com]

- 5. Buy Sodium ethyl formylacetate (EVT-8453918) [evitachem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. uom.lk [uom.lk]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt

Welcome to the Technical Support Center for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to enhance your experimental success and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What exactly is 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt and what are its primary applications?

A1: 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt, with the IUPAC name sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate, is the sodium enolate derived from diethyl malonate.[1][2] It is a key nucleophilic intermediate in a variety of carbon-carbon bond-forming reactions. Due to the delocalization of the negative charge between the alpha-carbon and the oxygen atom of the carbonyl group, it is a stabilized and effective nucleophile.[3]

Its primary applications are found in syntheses where an activated methylene compound is required. These include:

-

Claisen and Dieckmann Condensations: For the synthesis of β-keto esters and cyclic β-keto esters, respectively.[4][5]

-

Michael Additions: Acting as a soft nucleophile, it readily participates in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.[6][7]

-

Alkylation and Acylation Reactions: The enolate reacts with electrophiles like alkyl halides or acyl chlorides at the α-carbon.[7][8]

-

Heterocycle Synthesis: It is a crucial precursor in multi-step reactions such as the Gould-Jacobs reaction for the synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry.[9][10][11]

Q2: How is 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt typically generated and handled?

A2: This sodium salt is almost always generated in situ (in the reaction mixture) because the solid enolate can be hygroscopic and reactive. The standard procedure involves the deprotonation of diethyl malonate using a suitable base.

Generation: The α-hydrogen of diethyl malonate is acidic (pKa ≈ 13) due to the stabilization provided by the two adjacent ester groups. A base whose conjugate acid has a pKa higher than 13 is required for efficient enolate formation.

-

Sodium Ethoxide (NaOEt): This is the most common and cost-effective base for generating the enolate. Using an alkoxide that matches the ester group (ethoxide for an ethyl ester) prevents transesterification, a side reaction where the ester group is exchanged.[12] The reaction is an equilibrium, but a sufficient concentration of the enolate is formed for subsequent reactions.[13]

-

Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible and complete deprotonation of diethyl malonate, driving the equilibrium entirely to the enolate.[14][15] This is often used in a non-protic solvent like THF or Toluene. The only byproduct is hydrogen gas, which safely vents from the reaction.

Handling:

-

Anhydrous Conditions: All enolate reactions are sensitive to moisture. Water can protonate the enolate, reverting it to diethyl malonate and consuming the base, which will significantly lower the yield. Therefore, using dry solvents and reagents under an inert atmosphere (like nitrogen or argon) is critical.

-

Storage: The parent compound, diethyl malonate, is stable. If the sodium enolate were to be isolated, it would need to be stored under inert atmosphere, away from moisture and protic substances.[16]

Q3: What's the difference between using this enolate and Diethyl Ethoxymethylenemalonate (DEEM)?

A3: While both are derived from diethyl malonate and used in similar synthetic contexts (like quinoline synthesis), they serve different roles as electrophile and nucleophile precursors.

-

3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt is a nucleophile . It is generated to attack an electrophilic carbon, such as in an alkyl halide or the carbonyl group of another ester.

-

Diethyl Ethoxymethylenemalonate (DEEM) is an electrophile . In DEEM, the double bond is electron-deficient and is readily attacked by nucleophiles (like anilines in the Gould-Jacobs reaction).[9][17] DEEM itself is synthesized from diethyl malonate and triethyl orthoformate.[10][18][19] In essence, the sodium enolate is what you form to initiate a nucleophilic attack, while DEEM is a reagent you would target with a nucleophile.

Troubleshooting Guide: Improving Reaction Yields

Problem 1: Low or No Product Formation in My Reaction.

Q: I've set up my reaction using diethyl malonate and a base, but after workup, I'm recovering mostly starting material. What are the most common causes and how can I fix this?

A: This is a frequent issue that typically points to problems with enolate formation or reactivity. The causes can be systematically investigated.

Causality Checklist:

-

Insufficiently Strong Base: The base must be strong enough to deprotonate diethyl malonate effectively. For Claisen-type reactions, sodium ethoxide is standard. If you are performing an alkylation with a less reactive alkyl halide, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary to generate the enolate quantitatively.[14]

-

Presence of Moisture: Water will quench the enolate as it forms. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar).

-

Incorrect Solvent Choice: The solvent must be compatible with the chosen base and capable of dissolving the reagents.

-

Protic Solvents (e.g., Ethanol): Only suitable when using the corresponding alkoxide base (e.g., NaOEt in EtOH). Using a different base (like NaH) in a protic solvent will result in the base reacting with the solvent instead of your substrate.[20][21]

-

Aprotic Solvents (e.g., THF, Toluene, DMF): Required for strong bases like NaH or LDA. THF is an excellent general-purpose solvent for enolate chemistry.[20]

-

-

Low Reaction Temperature: While some reactions require low temperatures to control selectivity, many enolate reactions, especially Claisen condensations, may require heating to proceed at a reasonable rate.[21] Check literature precedents for the optimal temperature range for your specific transformation.

-

Reversibility of the Reaction: The Claisen condensation is a reversible process.[20] The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion. Ensure you are using at least one full equivalent of base.

Troubleshooting Workflow: Low Conversion

Problem 2: Significant Byproduct Formation.

Q: My reaction works, but I get a mixture of products, including what looks like self-condensation of my starting ester. How can I improve the selectivity?

A: This is a classic challenge in crossed Claisen condensations and alkylations. Selectivity is governed by reaction conditions and the relative reactivity of the species in the flask.

Common Side Reactions & Solutions:

-

Self-Condensation: In a crossed Claisen condensation, if both esters have α-hydrogens, you can get a mixture of four products.[4]

-

Solution: Use one reactant that cannot form an enolate (e.g., an aromatic ester like benzoate, or a formate ester). Alternatively, if you must use two enolizable partners, use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester completely before adding the second ester.[22] This kinetic control prevents equilibration.

-

-

O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen.[13] While C-alkylation is usually the desired outcome, O-alkylation can become a significant side reaction.

-

Solution: The outcome is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle. The carbon end of the enolate is a "soft" nucleophile, while the oxygen end is "hard".

-

To favor C-alkylation , use soft electrophiles (like methyl iodide) and polar aprotic solvents (THF, DMF).

-

To favor O-alkylation , use hard electrophiles (like silyl halides) and polar protic solvents.

-

-

-

Multiple Alkylations: The product of the first alkylation may still have an acidic α-hydrogen, which can be deprotonated and react again, leading to di-alkylation.

-

Solution: Use a strong base (like NaH or LDA) to form the enolate quantitatively. Then, add a slight excess of the enolate's precursor relative to the alkylating agent to ensure the electrophile is consumed before it can react a second time. Careful control of stoichiometry is key.

-

Data Table: Solvent and Base Effects on Selectivity

| Parameter | Condition 1 (Thermodynamic Control) | Condition 2 (Kinetic Control) | Expected Outcome |

| Base | NaOEt in Ethanol | LDA in THF | Condition 1: Favors the more stable, substituted enolate; allows for equilibrium and potential side reactions.[20] |

| Temperature | Room Temp to Reflux | -78 °C to 0 °C | Condition 2: Favors the faster-formed, less substituted enolate; irreversible deprotonation minimizes self-condensation.[22] |

| Order of Addition | All reagents mixed together | Substrate added to base at low temp, then electrophile added | Condition 2 is ideal for crossed reactions where one enolate must be formed selectively before the second reactant is introduced. |

Problem 3: My Gould-Jacobs Cyclization is Failing.

Q: I've successfully formed the anilidomethylenemalonate intermediate, but the thermal cyclization to the quinoline is giving a very low yield or just decomposition. What can I do?

A: The cyclization step of the Gould-Jacobs reaction is notoriously demanding, often requiring high temperatures (250-300 °C), which can also lead to degradation.[23]

Optimization Strategies:

-

High-Boiling Solvents: The reaction is often run neat or in a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature.

-

Microwave Irradiation: This is an excellent alternative to conventional heating. Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the time the product is exposed to high temperatures.[23][24]

-

Temperature Control: Incomplete cyclization suggests the temperature may be too low. Conversely, decomposition suggests it is too high. A careful optimization of the temperature is crucial. Increasing the temperature in small increments (e.g., 10-15 °C) can help find the sweet spot.[23]

-

Reaction Time: While extending the reaction time can sometimes drive the reaction to completion, it also increases the risk of degradation. If using conventional heating, finding the optimal balance of time and temperature is key.[23]

Gould-Jacobs Reaction Mechanism

Sources

- 1. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt | C5H7NaO3 | CID 23678224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. fiveable.me [fiveable.me]

- 6. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 7. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. guidechem.com [guidechem.com]

- 19. Diethyl ethoxymethylenemalonate CAS#: 87-13-8 [m.chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]

- 22. paulbracher.com [paulbracher.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ablelab.eu [ablelab.eu]

Technical Support Center: Preventing Hydrolysis of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt, commonly known as the sodium enolate of diethyl malonate. This powerful nucleophile is a cornerstone reagent in synthetic organic chemistry, particularly for carbon-carbon bond formation via the malonic ester synthesis.[1] However, its efficacy is critically dependent on its chemical integrity. As a strong base, the enolate is highly susceptible to hydrolysis by proton sources, which can compromise reaction yields and lead to experimental failure.

This guide provides an in-depth analysis of the hydrolysis problem, offering robust troubleshooting strategies and preventative protocols to ensure the successful application of this versatile reagent in your research and development workflows.

Section 1: Understanding the Core Problem: The Hydrolysis Mechanism

Q: What is hydrolysis in this context, and why is it detrimental to my reaction?

A: Hydrolysis is an acid-base reaction where the 3-Ethoxy-3-oxoprop-1-en-1-olate anion, a potent base, abstracts a proton (H⁺) from a water molecule. This reaction neutralizes the enolate, converting it back into its non-nucleophilic precursor, diethyl malonate.[2][3]

This process is highly detrimental for several reasons:

-

Consumption of the Active Reagent: Each hydrolysis event consumes a molecule of your active nucleophile, reducing its effective concentration and potentially leading to an incomplete reaction or significantly lower product yield.

-

Reaction Stalling: If moisture is introduced slowly over time (e.g., from the atmosphere), the reaction may start but then stall as the enolate is progressively quenched.

-

Side Reactions: The regenerated diethyl malonate does not participate in the desired alkylation but could potentially engage in other side reactions, such as a Claisen condensation, if not all of it was initially converted to the enolate.[4]

The diagram below illustrates this undesired reaction pathway.

Caption: Hydrolysis of sodium diethyl malonate enolate.

Section 2: Troubleshooting Guide for Low-Yielding Reactions

If you are experiencing issues with reactions involving this enolate, hydrolysis is a primary suspect. Use this table to diagnose potential problems.

| Symptom Observed | Potential Cause (Hydrolysis-Related) | Diagnostic & Corrective Action |

| Low or No Product Yield | The enolate was quenched by moisture before or during the addition of the electrophile. | Check: Review your solvent drying procedure and glassware preparation. Action: Implement a rigorous anhydrous protocol. Use freshly distilled or commercial anhydrous grade solvents. Oven or flame-dry all glassware immediately before use. |

| Recovery of Starting Material (Diethyl Malonate) | Significant hydrolysis has occurred, regenerating the starting ester. | Check: Analyze the crude reaction mixture by TLC, GC-MS, or NMR to confirm the presence of diethyl malonate. Action: Ensure your reaction is performed under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture ingress. |

| Reaction Fails to Reach Completion | Gradual contamination with water is consuming the enolate over the course of the reaction. | Check: Are you using septa that have been punctured multiple times? Are your inert gas lines free of leaks? Action: Use fresh septa for reagent transfers. Ensure all joints and connections in your apparatus are well-sealed and leak-tight. |

| Inconsistent Results Between Batches | Variable amounts of moisture are being introduced in different experimental runs. | Check: Standardize your procedure for handling anhydrous reagents and solvents. Action: Develop and strictly adhere to a Standard Operating Procedure (SOP) for anhydrous reactions (see Section 4). |

Section 3: FAQs - Proactive Prevention of Hydrolysis

Q1: How should I properly store and handle solid 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt?

A: Proper storage is the first line of defense. The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect it from atmospheric moisture.[5] For long-term storage, keeping it in a desiccator within a refrigerator (2-8°C) can also be beneficial, but ensure the container is warmed to room temperature before opening to prevent condensation.[6][7]

Q2: What are the primary sources of water contamination in my experiment?

A: Water can be introduced from multiple, often overlooked, sources:

-

Atmosphere: Air contains a significant amount of moisture, which can be rapidly absorbed by the hygroscopic enolate.

-

Solvents: "Anhydrous" solvents can absorb moisture if not stored properly over molecular sieves or if the bottle has been opened frequently.

-

Glassware: Glass surfaces readily adsorb a thin film of water from the atmosphere.

-

Reagents: Other reagents in the reaction, including the electrophile or even the starting diethyl malonate, can contain trace amounts of water if not properly purified and dried.

Q3: What are the best practices for setting up a reaction to guarantee anhydrous conditions?

A: A disciplined approach is essential. For alkylation reactions to be effective, the enolate must be generated in high concentration in the absence of other strong nucleophiles and bases, which includes water.[8]

-

Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under a stream of inert gas.

-

Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line or manifold.

-

Reagent Transfer: Use gas-tight syringes or cannulas for transferring anhydrous solvents and liquid reagents. Solid enolate should be weighed quickly and added to the reaction flask under a strong flow of inert gas.

Q4: Which solvents are recommended for this enolate, and which should be avoided?

A: The choice of solvent is critical.

-

Recommended: Aprotic, non-hydroxylic solvents are ideal. Tetrahydrofuran (THF) and diethyl ether are commonly used for enolate formation and subsequent reactions because they are non-protic and can be made rigorously anhydrous.[8]

-

To Avoid: Protic solvents such as water, methanol, and ethanol will readily protonate the enolate. While sodium ethoxide in ethanol is often used to generate the enolate from diethyl malonate, the presence of excess ethanol can shift the equilibrium and is not ideal for the subsequent alkylation step unless conditions are carefully controlled.[4][9] For reactions with the pre-formed salt, protic solvents should be strictly avoided.

Section 4: Field-Proven Experimental Protocols

Protocol 1: Preparation of an Anhydrous Solution of the Enolate Salt

This protocol describes the proper dissolution of the solid salt for use in a subsequent reaction.

-

Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry argon.

-

Inert Atmosphere: Maintain a gentle, positive flow of argon throughout the procedure.

-

Solvent Addition: Through a rubber septum, add the required volume of freshly distilled (from sodium/benzophenone) or commercial anhydrous THF via a dry, gas-tight syringe.

-

Solid Transfer: Briefly remove the septum and quickly add the pre-weighed 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt to the flask against the positive argon flow. Immediately reseal the flask.

-

Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. The resulting solution is now ready for the addition of the electrophile.

Protocol 2: General Procedure for an Alkylation Reaction

This protocol outlines a typical C-C bond formation using the prepared enolate solution. The reaction is an SN2 process, so it works best with primary or methyl halides.[1][10]

-

Setup: Prepare the anhydrous solution of the enolate in THF as described in Protocol 1. Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

-

Electrophile Addition: Add the alkyl halide (e.g., iodomethane, benzyl bromide) dropwise via a dry syringe over several minutes while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Section 5: Visualizing the Anhydrous Workflow

Adherence to a strict workflow is paramount for success. The following diagram outlines the critical path for preventing hydrolysis during your experiment.

Caption: Critical workflow for preventing enolate hydrolysis.

References

-

BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Available at: [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Available at: [Link]

-

SlideShare. (2019, February 6). Organic Synthesis Via Enolate. Available at: [Link]

-

Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Available at: [Link]

-

Vaia. (n.d.). Problem 49 The enolate derived from diethyl.... Available at: [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]

-

Pharmaffiliates. (n.d.). Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate. Available at: [Link]

-

Stony Brook University. (n.d.). Standard Operating Procedure SODIUM. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Available at: [Link]

-

Chemistry LibreTexts. (2025, March 13). 22.7: Alkylation of Enolate Ions. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Available at: [Link]

-

The Organic Chemistry Tutor. (2023, February 14). Generation and Reactions of Enolates. Available at: [Link]

Sources

- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. brainkart.com [brainkart.com]

- 5. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate 97% | CAS: 58986-28-0 | AChemBlock [achemblock.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: A Guide to Handling the Moisture Sensitivity of 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt

Welcome to the technical support guide for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile C3 synthon in their work. The primary challenge in handling this reagent is its pronounced sensitivity to atmospheric moisture, which can significantly impact experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and achieve reproducible results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during experimentation, linking them back to the reagent's moisture sensitivity and providing actionable solutions.

Question 1: My reaction has failed or is giving consistently low yields. I've double-checked my procedure, but the results are not reproducible. What is the likely cause?

Answer: The most probable cause is the degradation of the 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt via hydrolysis. This reagent is a strong nucleophile and base; exposure to even trace amounts of water can neutralize its reactive form.

-

Causality: Moisture in the air, in your solvents, or adsorbed on your glassware will protonate the enolate. This quenches its nucleophilicity, rendering it inactive for the desired reaction. The resulting neutral species, ethyl 3-hydroxyacrylate, is often unstable and can participate in unwanted side reactions or decomposition, further complicating your reaction mixture and reducing the yield of your target product.

-

Solutions:

-

Rigorous Anhydrous Technique: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

-

Solvent Purity: Use only freshly distilled anhydrous solvents or commercially available sealed anhydrous solvents (e.g., from a Sure/Seal™ bottle).[1] Solvents stored over molecular sieves should be regularly tested for their water content.

-

Inert Atmosphere Handling: The solid reagent must be handled exclusively under an inert atmosphere. The gold standard is a nitrogen-filled glovebox.[2][3] If a glovebox is unavailable, Schlenk line techniques are a viable alternative.[4]

-

Reagent Integrity: Verify the quality of your reagent stock. If the bottle has been opened multiple times in a non-inert environment, it is likely compromised.

-

Question 2: The solid reagent appears clumpy and is difficult to weigh accurately. It also dissolves poorly in solvents where it is reported to be soluble. What does this indicate?

Answer: This is a clear physical indication of moisture contamination.[3]

-

Causality: As a hygroscopic salt, 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt readily absorbs water from the atmosphere.[3] This absorption leads to the formation of hydrates and initiates decomposition, causing the fine powder to aggregate into clumps. This physically altered form has different solubility characteristics and is a sign of significant degradation.

-

Solutions:

-

Discard Compromised Reagent: The most reliable solution is to discard the clumpy reagent and use a fresh, unopened bottle. Attempting to dry the reagent (e.g., in a vacuum oven) is not recommended as it will not reverse any chemical decomposition that has already occurred.

-

Proper Storage is Key: Always store the reagent in a tightly sealed container within a desiccator or, for best results, inside a glovebox.[5][6] After use, purge the headspace of the container with an inert gas before resealing.

-

Question 3: My post-reaction analysis (NMR, LC-MS) shows the presence of diethyl malonate and other unexpected byproducts. How are these forming?

Answer: The presence of diethyl malonate is a classic signature of the complete hydrolysis of your enolate reagent.

-